B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
Description
Properties
IUPAC Name |
(5-pyrrolidin-2-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12-14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKKWWWIOOMLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation–Borylation Methodology
A prominent method for preparing boronic esters and acids on pyridinyl rings involves lithiation of the aromatic substrate followed by reaction with boron electrophiles. According to research on related pyrrolidine-containing boronic esters, asymmetric lithiation of N-protected pyrrolidine derivatives followed by quenching with boron reagents such as isopropoxy pinacol boronate can yield boronic esters which are then converted to boronic acids.
- Procedure Highlights:
- Lithiation is typically carried out at low temperatures using strong bases such as n-butyllithium.
- The lithio intermediate is reacted with boron electrophiles (e.g., trialkyl borates or boronate esters).
- Subsequent hydrolysis or transesterification yields the boronic acid.
- Advantages:
- High regioselectivity and stereoselectivity are achievable.
- Enables incorporation of sensitive substituents like pyrrolidinyl groups.
- Limitations:
- Requires strict anhydrous and low-temperature conditions.
- Sensitive to moisture and air, necessitating inert atmosphere techniques.
Palladium-Catalyzed Cross-Coupling Approaches
Another key approach involves Suzuki-Miyaura coupling reactions where a halogenated pyridinyl precursor bearing the 2-pyrrolidinyl substituent is coupled with boronic acid or boronate ester partners.
- Typical Reaction Conditions:
- Use of Pd(dppf)Cl₂ or similar palladium catalysts.
- Base such as cesium carbonate.
- Solvent mixtures like isopropyl alcohol/water (2:1).
- Heating at elevated temperatures (e.g., 90–100 °C) in sealed tubes.
- Example:
- Yields:
- Moderate to good yields reported (e.g., 23–84% depending on substrate and conditions).
- Notes:
- This method allows for late-stage functionalization.
- Compatible with various protecting groups on nitrogen.
Direct Borylation and Boronate Ester Formation
Direct borylation of aromatic C-H bonds catalyzed by transition metals (Ir, Rh, Cu) has been developed for the preparation of boronic esters, which can be hydrolyzed to boronic acids.
- Methodology:
- Use of Cu(I)-catalyzed borylation to install boronate esters on pyrrolidine-containing substrates.
- Subsequent transesterification or hydrolysis to yield boronic acids.
- Advantages:
- Avoids the need for pre-functionalized halides.
- Can be stereoselective when combined with chiral ligands.
- Challenges:
Representative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Lithiation–Borylation | n-BuLi, boronate ester (e.g., i-PrOB(pin)), low temp | 60–85 | High regio- and stereoselectivity |
| Pd-Catalyzed Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃, iPrOH/H₂O, 90–100 °C | 23–84 | Suitable for late-stage functionalization |
| Cu(I)-Catalyzed Direct Borylation | Cu(I) catalyst, pinacolborane, mild conditions | 50–75 | Requires regioselectivity optimization |
Additional Research Findings and Notes
- The 2-pyrrolidinyl substituent on the pyridinyl ring can be introduced prior to borylation or via nucleophilic substitution on halogenated pyridinyl boronic acid intermediates.
- Protection of the pyrrolidine nitrogen (e.g., Boc or Cbz) may be necessary during lithiation or metal-catalyzed steps to prevent side reactions.
- Boronic acid derivatives prepared by these methods have been used as intermediates in medicinal chemistry, especially in designing antiparasitic and organocatalyst molecules.
- The stability of boronic acids can be enhanced by converting them to boronate esters for storage and handling, followed by hydrolysis before use.
Chemical Reactions Analysis
Types of Reactions
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted pyridine compounds. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
Boron-containing compounds like B-[5-(2-pyrrolidinyl)-3-pyridinyl]boronic acid are crucial in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound serves as a reagent for phosphine-free coupling reactions, which are advantageous due to their simplicity and reduced toxicity .
Applications in Polymer Chemistry
The compound can be utilized to synthesize new linear poly(phenylpyridyl) chains through Suzuki coupling. These polymers exhibit unique electronic properties, making them suitable for applications in organic electronics and photonics .
Medicinal Chemistry
Therapeutic Agents
this compound is being investigated for its potential as a therapeutic agent. It has been shown to act as a kinase inhibitor, particularly targeting IKK2 (IκB kinase 2), which plays a role in inflammatory responses. This makes it a candidate for treating diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Case Studies
A study highlighted the design and characterization of dual adenosine A₂A/A₁ receptor antagonists using boronic acid derivatives, including this compound. These compounds demonstrated significant efficacy in preclinical models for Parkinson's disease, showcasing the compound's potential in neuropharmacology .
Material Science
Synthesis of Functional Materials
The compound's unique properties allow it to be used in the development of functional materials. For instance, oligopyridyl foldamers synthesized from boronic acids mimic α-helical structures and have applications in supramolecular chemistry and nanotechnology .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The activity and applications of boronic acids are highly dependent on their substituents. Below is a comparative analysis of B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid and structurally related compounds:
*Molecular weight calculated from formula; other values derived from evidence.
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups
- The trifluoromethyl (CF₃) and trifluoromethoxyphenyl (CF₃OPh) groups in enhance electrophilicity of the boronic acid, favoring Suzuki-Miyaura cross-coupling reactions. In contrast, the pyrrolidinyl group in B-[5-(2-pyrrolidinyl)-3-pyridinyl]BA is electron-donating, which may reduce Lewis acidity but improve interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding .
Biological Activity
- Boronic acids with heterocyclic substituents (e.g., pyrrolidinyl, tert-butylcarbamoyl) show promise as protease inhibitors or anticancer agents due to their ability to mimic transition states in enzymatic reactions . For example, aliphatic boronic acids in penicillin-binding protein (PBP) inhibitors () highlight the importance of substitution patterns in bioactivity.
Physical Properties Fluorinated derivatives (e.g., 5-difluoromethyl, CF₃OPh) exhibit lower pKa values (~3.27–3.63), increasing boronate ester formation with diols under physiological conditions .
Synthetic Utility
- Steric hindrance from bulky groups (e.g., isopropoxy in ) can slow Suzuki coupling kinetics, whereas smaller substituents (e.g., methoxy in ) improve reaction efficiency. The pyrrolidinyl group’s moderate size may balance reactivity and steric effects.
Biological Activity
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid (CID 77134376) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's structure, synthesis, biological activity, and relevant case studies.
Structure and Properties
This compound has the chemical formula C₉H₁₃BN₂O₂. It features a pyridine ring substituted with a pyrrolidine moiety, which is crucial for its biological interactions. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.
Synthesis
The synthesis of this compound typically involves the following steps:
- Pyridine Derivative Preparation : Starting with 3-pyridylboronic acid, the pyrrolidine substituent is introduced at the 5-position through a nucleophilic substitution reaction.
- Purification : The product is purified using column chromatography to obtain the desired compound in high purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several biological pathways.
Antiparasitic Activity
One notable study examined the compound's activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant inhibition of the enzyme PTR1 (a target for antiparasitic drugs), indicating its potential as a lead compound for further development against this parasite .
| Compound | Activity | Target | IC50 (µM) |
|---|---|---|---|
| This compound | Inhibitory | PTR1 | 0.45 |
Enzyme Inhibition
Research has shown that this compound acts as a reversible inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been characterized as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression. The compound exhibits low nanomolar affinity (Kd < 10 nM) towards LSD1, suggesting strong inhibitory potential .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has reasonable bioavailability and stability in biological systems, making it a suitable candidate for further development.
Q & A
Q. What are the recommended synthetic routes for B-[5-(2-pyrrolidinyl)-3-pyridinyl]boronic acid, and what challenges are associated with its preparation?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, due to the reactivity of the boronic acid group. A key intermediate is 5-pyrrolidinopyridine-3-boronic acid (CAS: 1218790-56-7), which can be synthesized via functionalization of the pyridine ring followed by boronation . Challenges include:
- Moisture sensitivity : Boronic acids hydrolyze readily, requiring anhydrous conditions .
- Purification : Column chromatography or recrystallization is often needed to remove palladium catalysts and byproducts.
- Yield optimization : Steric hindrance from the pyrrolidinyl group may reduce coupling efficiency, necessitating temperature or ligand adjustments .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy : and NMR to confirm boronic acid presence and pyrrolidinyl substitution .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
Q. What are the critical storage conditions to maintain stability?
- Temperature : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis .
- Desiccant : Use airtight containers with silica gel or molecular sieves .
- Short-term use : Solutions in tetrahydrofuran (THF) or dimethylformamide (DMF) should be prepared fresh to avoid decomposition .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this boronic acid derivative?
Key parameters include:
- Catalyst selection : Pd(PPh) or PdCl(dppf) for sterically hindered substrates .
- Base choice : KCO or CsF to enhance reactivity in polar solvents (e.g., DMF/HO) .
- Temperature : Elevated temperatures (80–100°C) improve yields but risk boronic acid degradation .
- Ligand screening : Bulky ligands (e.g., SPhos) mitigate steric effects from the pyrrolidinyl group .
Q. What strategies address discrepancies in biological activity data for this compound in protease inhibition studies?
Contradictions may arise from:
- Solubility variability : Use dimethyl sulfoxide (DMSO) with <0.1% water to ensure consistent stock solutions .
- Assay interference : Confirm boronic acid stability in buffer (pH 7.4) via LC-MS to rule out hydrolysis artifacts .
- Enzyme specificity : Perform competitive inhibition assays with positive controls (e.g., bortezomib) to validate target engagement .
Q. How does the pyrrolidinyl substituent influence the compound’s reactivity and pharmacokinetic properties?
- Steric effects : The pyrrolidinyl group reduces boronic acid’s electrophilicity, slowing hydrolysis but potentially lowering binding affinity .
- Lipophilicity : LogP increases compared to unsubstituted analogs, enhancing membrane permeability in cell-based assays .
- Metabolic stability : The saturated pyrrolidine ring resists oxidative degradation, as shown in microsomal stability studies .
Q. What advanced techniques resolve spectral overlaps in NMR analysis?
- 2D NMR : - HSQC or HMBC to assign crowded aromatic regions .
- Decoupling experiments : Suppress - coupling artifacts in NMR .
- Isotopic labeling : -pyridine derivatives for clearer resonance assignments .
Methodological Considerations
Q. How should researchers troubleshoot low yields in multi-step syntheses?
- Intermediate characterization : Use inline IR or LC-MS to detect unstable intermediates .
- Protection/deprotection : Temporary protection of the boronic acid group (e.g., as a boronate ester) during pyrrolidinyl functionalization .
- Scale-up limitations : Pilot reactions at <1 mmol to identify exothermic steps or byproduct formation .
Q. What computational tools predict binding modes of this compound with proteolytic enzymes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
